Benzenemethanamine, N-cyclohexyl-N-ethyl-
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Overview
Description
Benzenemethanamine, N-cyclohexyl-N-ethyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to a methanamine group, which is further substituted with a cyclohexyl and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-cyclohexyl-N-ethyl- typically involves the reaction of benzenemethanamine with cyclohexyl and ethyl substituents. One common method is the reductive amination of benzaldehyde with cyclohexylamine and ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-cyclohexyl-N-ethyl- can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalyst, often a metal-supported catalyst, facilitates the reaction and enhances the yield of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-cyclohexyl-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzenemethanamine, N-cyclohexyl-N-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-cyclohexyl-N-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on the target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-cyclohexyl-N-methyl-
- Benzenemethanamine, N-cyclohexyl-N-propyl-
- Benzenemethanamine, N-cyclohexyl-N-butyl-
Uniqueness
Benzenemethanamine, N-cyclohexyl-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
N-benzyl-N-ethylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOMJYDQQUYWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433782 |
Source
|
Record name | Benzenemethanamine, N-cyclohexyl-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141028-62-8 |
Source
|
Record name | Benzenemethanamine, N-cyclohexyl-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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